molecular formula C21H26N2O2S B11956697 3,3,6,6-tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 853329-51-8

3,3,6,6-tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B11956697
CAS No.: 853329-51-8
M. Wt: 370.5 g/mol
InChI Key: BBNICTQESPIILC-UHFFFAOYSA-N
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Description

The compound 3,3,6,6-tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione belongs to the acridinedione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving dimedone (5,5-dimethyl-1,3-cyclohexanedione), aromatic aldehydes, and ammonium acetate . These compounds are notable for their rigid bicyclic framework, which confers unique photophysical, electronic, and biological properties. The target molecule features a 4-methylthiazole substituent at the 9-position, distinguishing it from common phenyl- or substituted phenyl-containing analogues. Thiazole moieties are known to enhance bioactivity, particularly in antimicrobial and anti-inflammatory applications , though specific data for this compound remain underexplored.

Properties

CAS No.

853329-51-8

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C21H26N2O2S/c1-11-10-26-19(22-11)18-16-12(6-20(2,3)8-14(16)24)23-13-7-21(4,5)9-15(25)17(13)18/h10,18,23H,6-9H2,1-5H3

InChI Key

BBNICTQESPIILC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

Biological Activity

3,3,6,6-Tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (CAS Number: 853332-90-8) is a synthetic compound belonging to the acridine family. Its unique structural features suggest potential biological activities that warrant investigation. This article delves into the biological activities of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of 356.5 g/mol. The compound features a thiazole ring and an acridine backbone which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of acridine compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 3,3,6,6-tetramethyl acridinedione have shown effective inhibition against various bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) reported as low as 6.25 μg/mL for some derivatives .
  • A study highlighted that certain thiazole-containing compounds demonstrated antifungal activity against Fusarium oxysporum, suggesting that the thiazole moiety may enhance the antimicrobial efficacy of acridine derivatives .

Anticancer Activity

The potential anticancer properties of acridine derivatives have been explored extensively:

  • A review noted that compounds with similar structures have been tested for anticancer activity through various mechanisms such as DNA intercalation and inhibition of topoisomerases .
  • Specific studies have reported that certain acridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Anti-inflammatory and Neuroprotective Effects

There are indications that compounds like 3,3,6,6-tetramethyl acridinedione may possess anti-inflammatory properties:

  • Research has suggested that similar compounds can inhibit pro-inflammatory cytokine production and modulate immune responses in vitro .
  • Neuroprotective effects have also been noted in some studies where acridine derivatives were found to protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of synthesized acridine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC comparable to standard antibiotics.
  • Anticancer Activity : In a controlled experiment with human cancer cell lines (e.g., MCF-7 breast cancer cells), a related compound demonstrated significant growth inhibition at concentrations as low as 10 µM.

Research Findings Summary Table

Activity Tested Against Results Reference
AntimicrobialKlebsiella pneumoniae, E. coliMIC: 6.25 µg/mL
AntifungalFusarium oxysporumEffective inhibition
AnticancerMCF-7 Cell LineGrowth inhibition at 10 µM
Anti-inflammatoryCytokine productionInhibition observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest it may interact with biological targets involved in tumor growth and proliferation. For instance:

  • Cytotoxic Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that similar derivatives exhibit significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells without causing cell cycle arrest. This property is crucial for developing effective anticancer therapies that minimize side effects associated with traditional chemotherapeutics .

Antimicrobial Activity

The thiazole moiety present in the compound is known for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit broad-spectrum activity against various pathogens:

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases. Compounds containing thiazole rings have been reported to exhibit anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the production of cytokines involved in inflammatory responses. This aspect could be particularly valuable in treating chronic inflammatory diseases .

Organic Electronics

The unique structural characteristics of 3,3,6,6-tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione make it a candidate for applications in organic electronics:

  • Semiconducting Properties : Research into similar acridine derivatives has shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-donating nature of the acridine core can facilitate charge transport in these devices .

Coatings and Polymers

The incorporation of such compounds into polymer matrices can enhance the properties of coatings:

  • Stability and Durability : The addition of this compound to polymer formulations may improve thermal stability and mechanical strength. This could lead to advancements in protective coatings used in various industrial applications .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazole derivatives for anticancer activity against human cancer cell lines:

CompoundCell LineIC50 (µg/mL)
3AHCT1163.29
3BH46010
3CMCF-70.28

This study demonstrated that modifications to the thiazole group could significantly enhance anticancer activity .

Case Study 2: Antimicrobial Screening

A comparative study on the antimicrobial efficacy of various thiazole derivatives showed that:

CompoundBacterial StrainZone of Inhibition (mm)
4AE. coli15
4BS. aureus20

These results indicate that structural variations can lead to notable differences in antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Data for Select Acridinedione Derivatives
Compound Name (9-Substituent) Synthesis Method Reaction Time Yield (%) Melting Point (°C) Key Characterization Techniques
4-Methylphenyl (2b) Method B (thiourea catalyst) 75 min 60 >300 IR, NMR, MS
4-Hydroxyphenyl (2c) Method B (thiourea catalyst) 60 min 85 >300 IR, NMR, MS
3-Cyanophenyl (7k) Solid-phase synthesis N/A 67 N/A IR, $^1$H/$^{13}$C NMR, HRMS
4-Chlorophenyl (7l) Solid-phase synthesis N/A 78 N/A IR, $^1$H/$^{13}$C NMR, HRMS
4-Bromophenyl (2z) Method A (4-bromoaniline) 20 min 90 269–272 IR, NMR
4-Nitrophenyl (2aa) Method A (4-nitroaniline) 10 min 85 190–192 IR, NMR
4-Nitrophenol (6a) Unspecified N/A N/A 272–274 IR (ν: 3192, 2961, 1637 cm$^{-1}$)
4-Methylthiazol-2-yl (Target) Likely multicomponent reaction N/A N/A Unreported Requires further study
Key Observations:

Synthetic Efficiency :

  • Electron-withdrawing groups (e.g., nitro, bromo) enable faster reaction times (10–20 min) and higher yields (85–90%) compared to electron-donating groups like methylphenyl (60–75 min, 60–85% yields) .
  • The thiazole-substituted compound’s synthesis remains unreported but may follow similar multicomponent protocols using thiazole-containing aldehydes or amines.

Melting Points :

  • Hydroxyl and nitro substituents increase polarity, leading to higher melting points (>300°C for 2c vs. 190–192°C for 2aa ). The target compound’s melting point is uncharacterized but expected to align with heterocyclic analogues (e.g., 272–298°C for nitrophenyl derivatives ).

Spectroscopic Characterization :

  • IR spectra for nitrophenyl derivatives show distinct nitro stretches (~1525 cm$^{-1}$) , while hydroxylated compounds exhibit O–H stretches (~3273 cm$^{-1}$) . The thiazole group’s C–S and C=N vibrations (~600–1500 cm$^{-1}$) would differentiate the target compound.

Analytical Methodologies

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates nitrophenyl and fluorophenyl derivatives, with retention times ~20 min . The target compound would require similar methods for purity assessment.
  • Mass Spectrometry: HRMS confirms molecular ions for cyanophenyl (7k: [M+H]$^+$ = 393.1234) and chlorophenyl (7l: [M+H]$^+$ = 402.0891) derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3,3,6,6-tetramethyl-9-(4-methyl-1,3-thiazol-2-yl)-acridinedione derivatives?

  • Methodology : The compound can be synthesized via multi-component reactions involving cyclohexane-1,3-dione, aldehydes, and amines under acid or base catalysis. For example, thiourea has been used as a catalyst in refluxing ethanol to achieve yields of 60–85% with reaction times of 60–75 minutes . Modifications to the thiazole substituent require careful control of stoichiometry and temperature to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this acridinedione derivative?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the presence of tetramethyl groups (δ ~1.0–1.5 ppm for CH3_3) and the thiazole ring protons (δ ~7.0–8.5 ppm) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the chair conformation of the hexahydroacridinedione core and the dihedral angles between the thiazole and acridinedione planes .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed vs. calculated m/z for C22_{22}H27_{27}N2_2O2_2S) .

Q. How can researchers assess the acid-base indicator properties of acridinedione derivatives?

  • Methodology : UV-Vis spectroscopy in buffered solutions (pH 2–12) reveals color changes due to protonation/deprotonation of the acridinedione core. For example, derivatives show colorless-to-pink transitions in basic media (λmax_{max} ~500–550 nm), attributed to enolate formation . Titration experiments with HCl/NaOH can quantify pKa values .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing thiazole-functionalized acridinediones?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for key steps, such as Knoevenagel condensation or thiazole ring formation. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) identify optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., thiourea vs. p-TsOH) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acridinediones?

  • Methodology : Meta-analysis of published data (e.g., IC50_{50} values for antimicrobial activity) combined with structural clustering (using tools like MOE or Schrödinger) identifies substituent-specific trends. For instance, electron-withdrawing groups on the thiazole ring (e.g., Br, Cl) enhance antibacterial potency compared to methyl substituents . Dose-response assays under standardized conditions (e.g., CLSI guidelines) minimize variability .

Q. How does the thiazole substituent influence the tautomeric behavior of the acridinedione core?

  • Methodology : Variable-temperature NMR and IR spectroscopy detect thione-thiol tautomerism in the thiazole ring. Theoretical studies (e.g., NBO analysis) quantify stabilization energies of tautomers. For hybrid thiazole-acridinediones, the thione form dominates in polar solvents (ΔG ~2–3 kcal/mol) due to hydrogen bonding with the acridinedione carbonyl groups .

Q. What experimental and computational approaches validate the use of this compound in supramolecular chemistry?

  • Methodology :

  • Crystallography : Analyze π-π stacking interactions between acridinedione cores and hydrogen bonds involving thiazole N atoms .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) predict stability of self-assembled structures in aqueous/organic matrices .

Key Recommendations for Researchers

  • Experimental Design : Prioritize reaction condition screening (e.g., DOE software like JMP) to balance yield and purity .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Collaboration : Integrate synthetic chemistry with computational and biological teams to accelerate structure-activity studies .

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